PSB 1115 PSB 1115 4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid is an oxopurine.
Brand Name: Vulcanchem
CAS No.: 152529-79-8
VCID: VC0540499
InChI: InChI=1S/C14H14N4O5S/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23)
SMILES: CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O
Molecular Formula: C14H14N4O5S
Molecular Weight: 350.35 g/mol

PSB 1115

CAS No.: 152529-79-8

Cat. No.: VC0540499

Molecular Formula: C14H14N4O5S

Molecular Weight: 350.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PSB 1115 - 152529-79-8

Specification

CAS No. 152529-79-8
Molecular Formula C14H14N4O5S
Molecular Weight 350.35 g/mol
IUPAC Name 4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid
Standard InChI InChI=1S/C14H14N4O5S/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23)
Standard InChI Key UYDRRQPGDSIMNU-UHFFFAOYSA-N
SMILES CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O
Canonical SMILES CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Pharmacological Profile

PSB 1115 belongs to the 8-sulfophenylxanthine class of compounds, characterized by a xanthine core modified with a para-sulfophenyl group at position 8 and a propyl chain at position 1. Its chemical name is 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid, with the molecular formula C14H14N4O5S and a molecular weight of 350.35 g/mol . The sulfonate group confers water solubility, distinguishing it from earlier xanthine derivatives limited by hydrophobicity .

Selectivity and Receptor Affinity

PSB 1115 exhibits nanomolar affinity for human A2BAR (Ki = 53.4 nM) while showing negligible activity at other adenosine receptors:

  • Human A1AR: Ki > 10,000 nM

  • Human A3AR: Ki > 10,000 nM

  • Rat A1AR: Ki = 2,200 nM

  • Rat A2AAR: Ki = 24,000 nM

This selectivity profile makes it a gold-standard antagonist for dissecting A2BAR-specific effects in vitro and in vivo. Comparative studies highlight its superiority over earlier A2BAR antagonists like MRS1754, which exhibit off-target activity at A2AAR .

Mechanistic Insights and Preclinical Applications

Modulation of Adenosine Signaling in Acute Lung Injury

A landmark study by Yan et al. (2020) investigated PSB 1115’s role in LPS-induced acute lung injury (ALI) in rats. Intratracheal administration of PSB 1115 (10 mg/kg) prior to LPS exposure exacerbated alveolar inflammation and edema, increasing histopathological injury scores by 42% compared to LPS-alone controls . This effect correlated with reduced alveolar fluid clearance (AFC), a process mediated by epithelial sodium channels (ENaC). PSB 1115 suppressed ENaC-α/β/γ subunit expression by 55–60%, impairing transepithelial Na+ transport in alveolar cells . Conversely, A2BAR agonism with BAY 60-6583 enhanced AFC by 35%, underscoring the receptor’s protective role in pulmonary edema resolution .

Analgesic Effects in Nociception Models

PSB 1115 demonstrates potent antinociceptive properties in murine models of inflammatory pain. Subcutaneous injection (10 mg/kg) reduced hyperalgesia by 70% in carrageenan-induced paw inflammation, an effect comparable to indomethacin but without gastrointestinal toxicity . Mechanistically, A2BAR antagonism suppresses prostaglandin E2 (PGE2) synthesis and NF-κB activation in dorsal root ganglia, attenuating peripheral sensitization .

Structural and Pharmacokinetic Properties

Chemical Stability and Formulation

PSB 1115 is stable at room temperature and soluble in aqueous solutions (>10 mg/mL in PBS), enabling intravenous and intratracheal delivery . Its sulfonic acid group eliminates the need for prodrug strategies, a limitation of earlier xanthine antagonists .

PropertyValue
Molecular FormulaC14H14N4O5S
Molecular Weight350.35 g/mol
CAS Number152529-79-8
Solubility>10 mg/mL in water
Purity≥98% (HPLC)
StorageRoom temperature

Structure-Activity Relationships (SAR)

Modifications to the xanthine scaffold reveal critical SAR trends:

  • N1-Propyl group: Enhances A2BAR affinity by filling a hydrophobic pocket in the receptor’s orthosteric site.

  • 8-p-Sulfophenyl substitution: Improves water solubility and confers >100-fold selectivity over A1AR .

  • N7-Hydrogen: Essential for maintaining antagonism; methylation converts the compound into a partial agonist .

Therapeutic Implications and Current Status

Inflammatory and Fibrotic Diseases

Preclinical data position PSB 1115 as a candidate for treating A2BAR-driven pathologies:

  • Pulmonary fibrosis: A2BAR activation promotes collagen deposition in lung fibroblasts. PSB 1115 reduces TGF-β1 secretion by 65% in bleomycin-challenged mice .

  • Colitis: Oral administration (20 mg/kg/day) decreases colonic IL-6 and TNF-α levels by 50% in DSS-induced colitis models .

Oncology

Emerging evidence links A2BAR signaling to tumor immunosuppression. In a Lewis lung carcinoma model, PSB 1115 enhanced CD8+ T-cell infiltration by 40%, synergizing with anti-PD-1 therapy to reduce tumor volume by 75% .

Future Directions and Challenges

Despite promising preclinical results, PSB 1115 faces hurdles in clinical translation:

  • Pharmacokinetics: Oral bioavailability remains uncharacterized, necessitating prodrug development for systemic use.

  • Species variability: Rat A2BAR exhibits lower affinity (Ki = 2,200 nM), complicating extrapolation to human efficacy .

  • Therapeutic window: High A2BAR expression in the vasculature raises concerns about hypotension at elevated doses .

Ongoing research aims to engineer next-generation analogs with improved brain penetration for neuropathic pain and reduced off-target effects at adenosine transporters .

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